molecular formula C22H20N2O5S B4206150 METHYL 3-(2-BENZENESULFONAMIDOBENZAMIDO)-2-METHYLBENZOATE

METHYL 3-(2-BENZENESULFONAMIDOBENZAMIDO)-2-METHYLBENZOATE

Cat. No.: B4206150
M. Wt: 424.5 g/mol
InChI Key: VGBDRJLUXPBUBQ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-({2-[(phenylsulfonyl)amino]benzoyl}amino)benzoate is a complex organic compound with a unique structure that includes both aromatic and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(2-BENZENESULFONAMIDOBENZAMIDO)-2-METHYLBENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-({2-[(phenylsulfonyl)amino]benzoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-methyl-3-({2-[(phenylsulfonyl)amino]benzoyl}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which METHYL 3-(2-BENZENESULFONAMIDOBENZAMIDO)-2-METHYLBENZOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic and sulfonyl groups allow it to form stable complexes with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(aminosulfonyl)benzoate: Similar in structure but lacks the additional methyl and benzoyl groups.

    Methyl-2-benzoylbenzoate: Contains the benzoyl group but lacks the sulfonyl group.

Uniqueness

Methyl 2-methyl-3-({2-[(phenylsulfonyl)amino]benzoyl}amino)benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-[[2-(benzenesulfonamido)benzoyl]amino]-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-15-17(22(26)29-2)12-8-14-19(15)23-21(25)18-11-6-7-13-20(18)24-30(27,28)16-9-4-3-5-10-16/h3-14,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBDRJLUXPBUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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